molecular formula C9H20N2 B13200635 N-Ethyl-N,3-dimethylpiperidin-3-amine

N-Ethyl-N,3-dimethylpiperidin-3-amine

Cat. No.: B13200635
M. Wt: 156.27 g/mol
InChI Key: WYSQODYGLNEYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N,3-dimethylpiperidin-3-amine (CAS 1823912-90-8) is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . As a piperidine derivative, this amine is categorized as a research chemical and is intended for use in laboratory research settings only. It is not for human or veterinary use. Piperidine scaffolds are of significant interest in medicinal and organic chemistry due to their presence in pharmacologically active molecules and their utility as building blocks in synthetic chemistry . Researchers may value this specific compound for developing novel synthetic methodologies or for exploring structure-activity relationships in drug discovery programs. The compound requires proper storage, and handling should be conducted in accordance with established laboratory safety protocols. For detailed safety information, please refer to the Safety Data Sheet. This product is provided "For Research Use Only," and its use is strictly limited to laboratory applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-ethyl-N,3-dimethylpiperidin-3-amine

InChI

InChI=1S/C9H20N2/c1-4-11(3)9(2)6-5-7-10-8-9/h10H,4-8H2,1-3H3

InChI Key

WYSQODYGLNEYPC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1(CCCNC1)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

The following table summarizes a representative synthetic route based on patent literature (notably EP3927689A1 and WO2020204647A1) describing preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a close analog and intermediate related to N-Ethyl-N,3-dimethylpiperidin-3-amine synthesis:

Step Reaction Type Reagents/Conditions Notes
1 Preparation of carbamate intermediate Reaction of 3-amino-4-methylpyridine with methyl carbonate in anhydrous tetrahydrofuran (THF), low temp (-5 to 10 °C), NaH as base Forms 4-picoline-3-ylcarbamic acid methyl ester intermediate
2 Catalytic hydrogenation Hydrogenation in acetic acid with Rhodium on Carbon (Rh/C) catalyst under 0.5–2.0 MPa H2 pressure Reduces pyridine ring to piperidine
3 Alkylation Reaction with benzyl bromide or ethyl halides in presence of base (e.g., triethylamine, NaH) Introduces N-benzyl or N-ethyl substituent
4 Reduction and deprotection Use of reducing agents like sodium borohydride (NaBH4) in methanol/water mixture Converts carbamate to amine
5 Chiral resolution Formation of di-p-toluoyl-L-tartaric acid salt, crystallization in solvents like isopropanol Enhances optical purity from ~95% to >99%
6 Salt formation Reaction with acetic acid to form acetate salt Provides stable, isolable salt with improved storage stability

Reaction Mechanism Highlights

  • Carbamate formation : Nucleophilic attack of amine on methyl carbonate forms carbamate intermediate.
  • Hydrogenation : Aromatic pyridine ring is reduced to saturated piperidine ring.
  • Alkylation : Nucleophilic substitution on alkyl halide introduces the ethyl or benzyl group on nitrogen.
  • Reduction : Carbamate group is reduced to secondary amine.
  • Chiral resolution : Salt formation with chiral tartaric acid derivatives exploits differential solubility to separate enantiomers.

Representative Data Table: Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Optical Purity (%) Notes
Carbamate formation 3-amino-4-methylpyridine, NaH, methyl carbonate, THF -5 to 10 5–10 85–90 - Low temperature to avoid side reactions
Hydrogenation Rh/C catalyst, acetic acid, H2 (0.5–2 MPa) 25–40 0.5–5 80–88 - Complete reduction of pyridine ring
Alkylation Benzyl bromide or ethyl bromide, triethylamine 25–50 2–6 75–85 - N-alkylation step
Reduction NaBH4, methanol/water 0–25 1–3 70–80 - Converts carbamate to amine
Chiral resolution Di-p-toluoyl-L-tartaric acid, isopropanol 0–25 12–24 60–70 99.5+ Crystallization enhances enantiopurity
Salt formation Acetic acid, solvent (ethyl acetate) 0–25 1–3 90–95 99.5+ Stable acetate salt formation

Research Outcomes and Analytical Validation

Optical Purity and Stability

  • The chiral resolution step using di-p-toluoyl-L-tartaric acid significantly improves optical purity from approximately 95% to over 99.8% enantiomeric excess, critical for pharmaceutical applications.
  • Formation of acetate salt of this compound enhances storage stability and prevents racemization during handling.

Analytical Techniques

Industrial Relevance

  • The described process is scalable and has been adapted for industrial manufacture of intermediates for kinase inhibitors.
  • Use of mild conditions and selective catalysts reduces impurities and enhances overall yield.

Summary Table of Preparation Methods and Key Features

Preparation Method Key Reagents/Conditions Advantages Challenges
Carbamate intermediate formation NaH, methyl carbonate, THF, low temp High yield, mild conditions Requires strict moisture control
Catalytic hydrogenation Rh/C catalyst, acetic acid, H2 Efficient ring reduction Catalyst cost, pressure control
N-Alkylation Alkyl halides, triethylamine Selective N-substitution Over-alkylation risk
Reduction to amine NaBH4, methanol/water Mild reducing agent Control of reaction time needed
Chiral resolution Di-p-toluoyl-L-tartaric acid, isopropanol High optical purity Requires solvent optimization
Salt formation Acetic acid, ethyl acetate Improved stability and handling Salt crystallization control

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,3-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-N,3-dimethylpiperidin-3-one.

    Reduction: It can be reduced to form N-ethyl-N,3-dimethylpiperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and alkoxides (RO-) are used in substitution reactions.

Major Products

    Oxidation: N-ethyl-N,3-dimethylpiperidin-3-one.

    Reduction: N-ethyl-N,3-dimethylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N,3-dimethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N,3-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include the modulation of neurotransmitter release and the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-Ethyl-N,3-dimethylpiperidin-3-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
This compound C₉H₂₀N₂ 156.27 N-Ethyl, N,3-dimethyl (piperidine) Potential pharmaceutical intermediate
N-Ethyl-1-methylpiperidin-3-amine C₈H₁₈N₂ 142.24 N-Ethyl, 1-methyl (piperidine) Pharmaceutical intermediate
N,N-Diethyl-3-(2,6-xylyl)propylamine C₁₅H₂₅N 219.37 Diethylamino, 2,6-dimethylphenyl propyl Surfactant or drug candidate
N-Ethyl-N,2-dimethylpent-1-en-3-amine C₉H₁₉N 141.25 N-Ethyl, N,2-dimethyl (open chain) Chemical synthesis intermediate

Structural and Functional Differences

Piperidine vs. Open-Chain Amines
  • This compound (piperidine scaffold) exhibits conformational rigidity due to its cyclic structure, which enhances binding specificity in biological systems compared to open-chain analogs like N-Ethyl-N,2-dimethylpent-1-en-3-amine . The latter’s acyclic structure and double bond increase flexibility but reduce stability under acidic conditions.
Substituent Position Effects
Aromatic vs. Aliphatic Side Chains
  • N,N-Diethyl-3-(2,6-xylyl)propylamine contains a bulky aromatic group, enhancing lipophilicity and making it suitable for membrane penetration in drug delivery. In contrast, the target compound’s aliphatic substituents may favor solubility in polar solvents.

Biological Activity

N-Ethyl-N,3-dimethylpiperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl group and two methyl groups attached to the nitrogen atom. Its molecular formula is C10H20N2C_{10}H_{20}N_2, which contributes to its distinct chemical behavior compared to other similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or activator , influencing various biochemical pathways:

  • Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in neurotransmitter modulation.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, thereby affecting signal transduction pathways critical in neurological functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionActs as an inhibitor for enzymes involved in neurotransmitter metabolism
Receptor InteractionModulates activity at receptor sites related to the central nervous system
Neuropharmacological EffectsInvestigated for potential therapeutic effects in treating neurological disorders
Synthesis IntermediateServes as a building block in the synthesis of pharmaceuticals targeting CNS disorders

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research has shown that this compound exhibits promising effects in modulating neurotransmitter release, particularly dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
  • Synthesis Applications :
    • The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting the JAK-STAT signaling pathway, which is crucial in inflammatory responses and autoimmune diseases .
  • Comparative Studies :
    • When compared to similar compounds like N,N-Dimethylpiperidin-3-amine and N-Ethylpiperidine, this compound demonstrates enhanced specificity due to its unique substitution pattern, leading to distinct pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.